

Spectroscopic Profile of Methyl 4-Methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Methoxybenzoate	
Cat. No.:	B1229959	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of methyl **4-methoxybenzoate**, a compound of interest in various scientific domains, including organic synthesis and as a potential biomarker.[1][2] This document details the characteristic spectral data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for acquiring these spectra and visualizes key experimental and logical workflows.

Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of methyl **4-methoxybenzoate**.

UV-Visible Spectroscopy

Wavelength (λmax)	Solvent	Reference
257 nm	Methanol	[1]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Intensity	Reference
~3000-2800	C-H stretch (aromatic and aliphatic)	Medium-Strong	[1]
~1720	C=O stretch (ester)	Strong	[1]
~1605, 1510	C=C stretch (aromatic ring)	Medium-Strong	[1]
~1250	C-O stretch (ester and ether)	Strong	[1]
~1170	C-O stretch (ether)	Strong	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) - Solvent: CDCl₃

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Reference
7.94	Doublet	2H	Aromatic protons (ortho to - COOCH ₃)	[3]
6.88	Doublet	2H	Aromatic protons (ortho to -OCH ₃)	[4]
3.88	Singlet	3H	Ester methyl protons (- COOCH ₃)	[3]
3.83	Singlet	3H	Methoxy protons (-OCH₃)	[3]

 $^{^{13}\}text{C}$ NMR (Carbon-13 NMR) - Solvent: CDCl $_3$

Chemical Shift (δ, ppm)	Assignment	Reference
167.1	C=O (ester)	[3]
163.4	Aromatic C-O	[3]
131.6	Aromatic C-H	[3]
122.7	Aromatic C-C	[3]
113.7	Aromatic C-H	[3]
55.4	-OCH₃	[3]
51.8	-COOCH₃	[3]

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment	Reference
166	~100	[M] ⁺ (Molecular ion)	[5]
135	~80	[M - OCH₃] ⁺	[5]
107	~25	[M - COOCH₃]+	[5]
77	~20	[C ₆ H ₅] ⁺	[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

UV-Visible Spectroscopy

A solution of methyl **4-methoxybenzoate** is prepared in a UV-transparent solvent, typically methanol or ethanol, at a concentration of approximately 10^{-4} to 10^{-5} M. The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, scanning a wavelength range of 200-

400 nm. A cuvette containing the pure solvent is used as a reference. The wavelength of maximum absorbance (λ max) is then determined from the resulting spectrum.

Infrared (IR) Spectroscopy

For a solid sample like methyl **4-methoxybenzoate**, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. This mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is obtained by placing the pellet in the sample holder of an FTIR spectrometer and scanning the mid-IR region (4000-400 cm⁻¹). Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of methyl **4-methoxybenzoate** is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard parameters are used, and for ¹³C NMR, a proton-decoupled sequence is typically employed to obtain singlets for each unique carbon atom.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

Experimental Workflow: Synthesis of Methyl 4-Methoxybenzoate

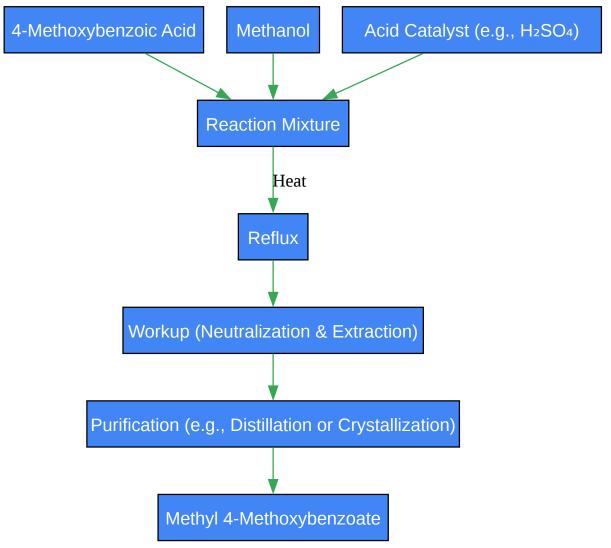


Figure 1: Synthesis of Methyl 4-Methoxybenzoate via Fischer Esterification

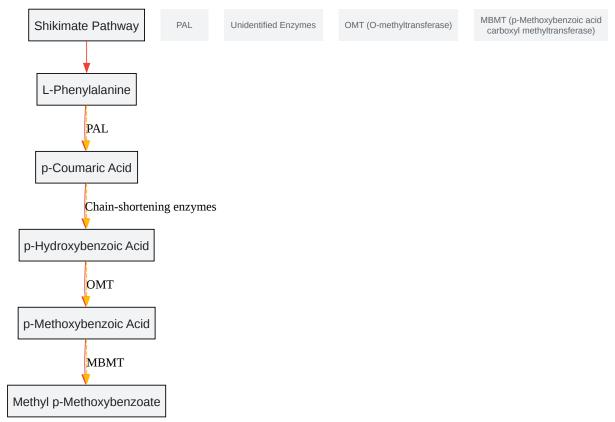


Figure 2: Proposed Biosynthesis of Methyl p-Methoxybenzoate in Loquat Flowers

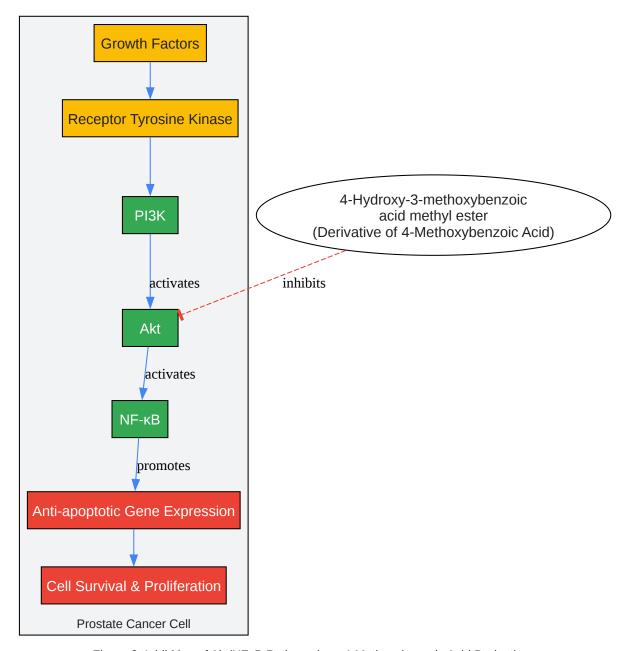


Figure 3: Inhibition of Akt/NFkB Pathway by a 4-Methoxybenzoic Acid Derivative

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Methyl anisate | C9H10O3 | CID 8499 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL 4-METHOXYBENZOATE (121-98-2) Chemical Safety, Models, Suppliers, Regulation, and Patents Chemchart [chemchart.com]
- 3. rsc.org [rsc.org]
- 4. methyl 4-methoxybenzoate [wiredchemist.com]
- 5. Benzoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-Methoxybenzoate: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1229959#spectroscopic-properties-of-methyl-4-methoxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com